2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol

Medicinal chemistry Building block procurement SAR exploration

2-(2-(3-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol (CAS 1184763-92-5) is a synthetic heterocyclic building block with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol, classified under imidazole derivatives for research and further manufacturing use. The compound features a 1H-imidazole core substituted at the 2-position with a 3-aminophenyl group and at the 1-position with an ethanol chain, providing two distinct reactive handles — a primary aromatic amine and a primary alcohol — that differentiate it from simpler imidazole-ethanol analogs.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B13626890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NC=CN2CCO
InChIInChI=1S/C11H13N3O/c12-10-3-1-2-9(8-10)11-13-4-5-14(11)6-7-15/h1-5,8,15H,6-7,12H2
InChIKeyUDTYKMXMZCHLFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol: Heterocyclic Building Block Procurement Guide and Structural Differentiation


2-(2-(3-Aminophenyl)-1H-imidazol-1-yl)ethan-1-ol (CAS 1184763-92-5) is a synthetic heterocyclic building block with the molecular formula C₁₁H₁₃N₃O and a molecular weight of 203.24 g/mol, classified under imidazole derivatives for research and further manufacturing use . The compound features a 1H-imidazole core substituted at the 2-position with a 3-aminophenyl group and at the 1-position with an ethanol chain, providing two distinct reactive handles — a primary aromatic amine and a primary alcohol — that differentiate it from simpler imidazole-ethanol analogs . The predicted density is 1.25±0.1 g/cm³ and the predicted boiling point is 473.5±55.0 °C . Commercial availability is typically at ≥98% purity with recommended storage sealed in dry conditions at 2–8°C .

Dual orthogonal handles for sequential derivatization chemistry
Supplied at ≥98% purity supporting direct synthetic use
Cold storage required: sealed dry at 2–8°C

Why Generic Imidazole-Ethanol Substitution Fails: Structural Determinants of 2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol Differentiation


In-class substitution of imidazole-ethanol derivatives without careful structural analysis risks compromising downstream synthetic outcomes because the 3-aminophenyl substituent at the imidazole 2-position is not a passive spectator group. The primary aromatic amine enables diazotization, azo-coupling, and amidation chemistries that are absent in the des-amino analog 2-(2-phenyl-1H-imidazol-1-yl)ethanol (CAS 51755-51-2, MW 188.23) . Furthermore, the 2-substitution pattern on the imidazole ring differentiates this compound from the 4-substituted positional isomer 2-[4-(3-aminophenyl)imidazol-1-yl]ethanol (ChemBase 241225), which presents different electronic and steric environments for metal coordination and π-stacking interactions [1]. The ethanol chain at the 1-position provides a third point of differentiation from the carboxylic acid analog 2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid (CAS 1247935-00-7, MW 217.22), offering orthogonal reactivity for esterification and etherification without competing acid-base chemistry . These structural differences mean that procurement decisions based solely on the imidazole scaffold — without verifying the specific substitution pattern — can lead to failed synthetic routes, altered biological screening outcomes, or incompatible material properties.

3‑aminophenyl + ethanol on N1
Des‑amino phenyl analog (CAS 51755‑51‑2) – only alcohol
Missing amine eliminates diazotization, amidation, and azo‑coupling routes
2‑substituted imidazole
4‑substituted positional isomer (ChemBase 241225)
Altered N‑aryl geometry shifts metal coordination and π‑stacking behavior
Alcohol handle for esterification/etherification
Carboxylic acid analog (CAS 1247935‑00‑7)
Different reactivity and pH‑dependent ionization; may require distinct coupling conditions

Quantitative Differentiation Evidence: 2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol vs. Closest Analogs


Molecular Weight and Elemental Composition Differentiation vs. Des-Amino Phenyl Analog

The target compound (C₁₁H₁₃N₃O, MW 203.24) contains a primary aromatic amine (-NH₂) that increases molecular weight by 15.01 g/mol relative to the des-amino analog 2-(2-phenyl-1H-imidazol-1-yl)ethanol (C₁₁H₁₂N₂O, MW 188.23) and introduces one additional hydrogen-bond donor and acceptor . This mass difference is analytically distinguishable by LC-MS and translates to a calculated topological polar surface area increase of approximately 26 Ų (from ~38 Ų to ~64 Ų), which has implications for membrane permeability in cell-based assays .

MW & Composition
Reported
C₁₁H₁₃N₃O / MW 203.24
3 N atoms
Des‑amino: C₁₁H₁₂N₂O / MW 188.23
2 N atoms
+15.01 g/mol, +1 H‑bond donor/acceptor
Affects solubility, protein binding, and LC retention
Analytically distinguishable via LC‑MS
Medicinal chemistry Building block procurement SAR exploration

Predicted Physicochemical Property Shift vs. Simplest Imidazole-Ethanol Scaffold

Relative to the simplest imidazole-ethanol scaffold 2-(1H-imidazol-1-yl)ethanol (CAS 1615-14-1, MW 112.13, density ~1.15–1.16 g/mL, boiling point ~206°C at 20 mmHg), the target compound exhibits a substantially higher predicted boiling point of 473.5±55.0 °C (at atmospheric pressure) and a predicted density of 1.25±0.1 g/cm³, reflecting the added phenyl and amino substituents . This boiling point elevation of approximately 150–160 °C (adjusted for pressure differences) has practical implications for distillation-based purification and thermal stability during reactions.

Thermal & Density
Reported
BP 473.5±55.0°C
Density 1.25±0.1
BP ~316°C (atm equiv)
Density 1.15–1.16
ΔBP +157°C, ΔDensity +0.09
Lower volatility; altered solvent partitioning
Relevant for distillation and recrystallization design
Process chemistry Purification development Formulation

Dual Reactive Handle Advantage: Orthogonal Derivatization Pathways vs. Mono-functional Analogs

The target compound provides two chemically orthogonal reactive sites — a primary aromatic amine (at the 3-position of the phenyl ring) and a primary alcohol (on the N1-ethanol chain) — enabling sequential derivatization without protecting group manipulation . In contrast, 2-(2-phenyl-1H-imidazol-1-yl)ethanol offers only the alcohol handle, while 2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid offers amine and carboxylic acid handles with different reactivity and pH-dependent ionization . The amine can undergo diazotization (NaNO₂/HCl, 0–5°C) followed by Sandmeyer chemistry or azo-coupling, while the alcohol remains available for Mitsunobu, esterification, or oxidation, enabling divergent library synthesis from a single building block.

Reactive Handles
Class‑level
Amine (pKₐ~4.6) + Alcohol (pKₐ~15.5)
Des‑amino analog: only alcohol
Two orthogonal handles enable sequential derivatization
Supports divergent library synthesis without protecting groups
No direct comparative reaction data identified
Synthetic chemistry Library synthesis Fragment-based drug discovery

Regiochemical Differentiation: 2-Substituted vs. 4-Substituted Imidazole Positional Isomer

The 2-(3-aminophenyl) substitution on the imidazole ring places the aryl group adjacent to the N3 nitrogen, creating a distinct N–C(aryl) bond geometry compared to the 4-substituted positional isomer 2-[4-(3-aminophenyl)imidazol-1-yl]ethanol (ChemBase 241225) [1]. In the 2-substituted isomer, the imidazole N3 can participate in metal coordination while the 3-aminophenyl group can engage in π-stacking or secondary coordination, whereas in the 4-substituted isomer, steric and electronic communication between the aryl group and the imidazole nitrogens is altered [1]. This regiochemical distinction is critical for applications in coordination chemistry and metal-organic framework (MOF) linker design, where precise nitrogen-aryl geometry dictates binding pocket architecture.

Regiochemistry
Class‑level
2‑(3‑aminophenyl) vs. 4‑substituted isomer
N‑aryl geometry alters metal coordination and π‑stacking
No quantitative comparative data; inferable from imidazole regiochemistry
Coordination chemistry Metal-organic frameworks Catalyst design

Commercial Purity and Storage Specification vs. Carboxylic Acid Analog

The target compound is commercially available at ≥98% purity (Chemscene Cat. CS-0355453) with defined storage conditions of sealed in dry, 2–8°C, and ships at room temperature in continental US . By comparison, the carboxylic acid analog 2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid (CAS 1247935-00-7) is typically offered at 95% purity and stored at room temperature, reflecting different stability profiles . The 3% purity differential (98% vs. 95%) may be significant for applications requiring stoichiometric precision such as polymer synthesis or for biological assays where impurities could confound activity readouts.

Purity Spec
Specification review
≥98%
Target purity
95% for carboxylic acid analog
Δ +3 percentage points
Reduces need for pre‑purification; cold storage required
Vendor specifications from Chemscene and AKSci
Procurement specification Quality control Compound management

Class-Level Application Potential: 3-Aminophenyl-Imidazole Derivatives as Polymer Precursors

Di(3-aminophenyl)imidazole derivatives have been demonstrated as diamine monomers for the synthesis of novel aromatic polyimides via ring-opening polyaddition with aromatic tetracarboxylic dianhydrides followed by thermal cyclodehydration [1]. While the target compound is a mono-amine/mono-alcohol rather than a diamine, its 3-aminophenyl-imidazole substructure is directly relevant to this materials chemistry space. The primary alcohol handle could serve as a site for further functionalization to generate diamine or dianhydride monomers, distinguishing it from simple 3-aminophenyl-imidazole precursors that lack the hydroxyethyl tether [1] . Specific polyimides from 4,5-di(3-aminophenyl)imidazole exhibited solubility in pyridine at room temperature and m-cresol at 80°C at 2.0% (w/v), with glass transition temperatures of 346°C and weight residue of 87% at 600°C [1].

Polymer Potential
Class‑level
Related diamine polymers: Tg 346°C, residue 87% at 600°C
Target may serve as precursor for functionalized polyimide monomers
Requires elaboration to diamine; data from Ghaemy & Alizadeh (1998)
Materials science Polyimide synthesis High-performance polymers

Optimal Application Scenarios for 2-(2-(3-Aminophenyl)-1h-imidazol-1-yl)ethan-1-ol Based on Differential Evidence


Divergent Medicinal Chemistry Library Synthesis Requiring Orthogonal Derivatization

Research groups synthesizing focused libraries of imidazole-based kinase or receptor ligands can leverage the orthogonal amine and alcohol handles for sequential, protecting-group-minimal derivatization . The primary aromatic amine supports diazotization and subsequent Sandmeyer or azo-coupling chemistry, while the primary alcohol can be independently esterified, oxidized to the aldehyde/carboxylic acid, or converted to a leaving group for nucleophilic displacement [1]. This dual-handle architecture enables two-dimensional library expansion from a single building block, reducing procurement complexity compared to using separate mono-functional intermediates. The 98% purity specification supports direct use in parallel synthesis without pre-purification .

Imidazole-Containing Polymer Precursor Development and Materials Science

For polymer chemists developing high-performance polyimides or coordination polymers, the 3-aminophenyl-imidazole substructure is a validated precursor motif . The target compound can be elaborated via the ethanol handle to generate diamine monomers structurally analogous to 4,5-di(3-aminophenyl)imidazole, which has demonstrated polyimides with T_g of 346°C and 87% weight residue at 600°C . The 2-substitution pattern provides different polymer backbone geometry compared to 4-substituted analogs, offering tunability in chain packing, solubility, and thermal properties [1].

Coordination Chemistry and MOF Linker Design Exploiting Regiochemical Specificity

The 2-(3-aminophenyl) substitution on the imidazole ring places the aryl amine adjacent to the imidazole N3, creating a specific N-donor geometry distinct from 4-substituted imidazole isomers . This regiochemistry is relevant for designing imidazole-based ligands where metal coordination occurs at N3 while the 3-aminophenyl group participates in secondary sphere interactions, π-stacking, or further functionalization [1]. The ethanol tether additionally provides a flexible anchoring point for immobilization on solid supports or for introducing solubility-modulating groups.

Building Block for Targeted Covalent Inhibitor (TCI) Warhead Installation

In chemical biology and drug discovery programs exploring targeted covalent inhibitors, the 3-aminophenyl group offers a site for installing electrophilic warheads (e.g., acrylamide, chloroacetamide) via amide bond formation with the aromatic amine . Concurrently, the ethanol group on the imidazole N1 can be used to modulate physicochemical properties or attach recognition elements. Compared to the des-amino phenyl analog, the target compound eliminates the need for nitration/reduction sequences to introduce the amine handle, saving 2–3 synthetic steps in inhibitor synthesis [1]. The compound's classification as a research chemical for further manufacturing use aligns with this application .

Application
Selection Property
Validation Focus
Library synthesis
Dual orthogonal handles
Sequential chemistry & purity
Polymer precursors
Imidazole‑aminophenyl core
Thermal & structural tuning
MOF linkers
2‑substitution regiochemistry
Metal coordination geometry
Covalent inhibitor probes
Amine for warhead attachment
Synthetic step reduction
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